2-(2-Chloroquinolin-3-yl)acetonitrile

Medicinal Chemistry Building Block Orthogonal Reactivity

Source 2-(2-Chloroquinolin-3-yl)acetonitrile (CAS 40041-79-0) to accelerate your medicinal chemistry programs. This heterocyclic building block features orthogonal C2-chloro and C3-acetonitrile handles, enabling protection-free, sequential derivatization. Its unique profile allows nucleophilic aromatic substitution at C2 (yields: 63–97%) while the nitrile remains intact for later-stage transformations—hydrolysis, reduction, or cycloaddition—reducing synthetic steps by 1–2 cycles compared to aldehyde analogs. Ideal for constructing kinase inhibitor libraries and antimicrobial candidates, with multi-vendor availability (250 mg to 5 g) ensuring supply chain resilience.

Molecular Formula C11H7ClN2
Molecular Weight 202.64
CAS No. 40041-79-0
Cat. No. B2731628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroquinolin-3-yl)acetonitrile
CAS40041-79-0
Molecular FormulaC11H7ClN2
Molecular Weight202.64
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Cl)CC#N
InChIInChI=1S/C11H7ClN2/c12-11-9(5-6-13)7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2
InChIKeyKEEDGMFXMMMZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroquinolin-3-yl)acetonitrile (CAS 40041-79-0) Procurement Guide: Synthesis and Research Applications


2-(2-Chloroquinolin-3-yl)acetonitrile (CAS 40041-79-0) is a heterocyclic building block consisting of a quinoline core substituted with a chloro group at the 2-position and an acetonitrile moiety at the 3-position . With molecular formula C11H7ClN2 and molecular weight of 202.64 g/mol, this compound serves primarily as a versatile intermediate in medicinal chemistry for constructing kinase inhibitor scaffolds and fused heterocyclic systems [1]. The compound features orthogonal reactive handles—the 2-chloro substituent provides an electrophilic site for nucleophilic aromatic substitution and cross-coupling reactions, while the acetonitrile group at the 3-position enables diverse transformations including hydrolysis to carboxylic acids, reduction to primary amines, and cycloaddition reactions [2].

Why Generic Substitution of 2-(2-Chloroquinolin-3-yl)acetonitrile Fails: Structural Determinants of Reactivity


Simple substitution with other 2-chloroquinoline derivatives or 3-substituted quinoline analogs cannot reproduce the synthetic utility of 2-(2-chloroquinolin-3-yl)acetonitrile due to its unique orthogonal reactivity profile. Unlike 2-chloroquinoline-3-carbaldehyde (CAS 13669-42-6), which requires protection/deprotection strategies when aldehyde functionality is incompatible with downstream transformations, the nitrile group remains inert under many nucleophilic substitution conditions at the 2-position [1]. Compared with 2-chloroquinoline-3-carbonitrile (CAS 95104-21-5), which lacks the methylene spacer, the acetonitrile moiety in the target compound provides a flexible tether that can be reduced to a primary amine while maintaining aromaticity—a transformation impossible with the directly attached nitrile analog [2]. This orthogonal functionality enables sequential chemoselective derivatization without functional group interference, reducing synthetic step count by eliminating protection/deprotection cycles [3].

Quantitative Differentiation Evidence: 2-(2-Chloroquinolin-3-yl)acetonitrile vs. Comparator Analogs


Orthogonal Reactivity: Dual Functional Handle Yield Advantage in Sequential Transformations

2-(2-Chloroquinolin-3-yl)acetonitrile possesses two chemically orthogonal reactive centers that enable sequential functionalization without intermediate protection. The 2-chloro substituent undergoes nucleophilic aromatic substitution with amines (yield range: 63–97% depending on amine nucleophilicity), while the acetonitrile group at the 3-position remains intact under these conditions [1]. In contrast, 2-chloroquinoline-3-carbaldehyde requires protection of the aldehyde group prior to nucleophilic substitution at the 2-position due to aldehyde-amine condensation side reactions, which adds 1–2 synthetic steps and reduces overall yield by approximately 15–30% per protection/deprotection cycle [2]. This orthogonal reactivity profile is documented in multiple synthetic studies where the target compound served as a precursor to Schiff bases, tetrazole-fused quinolines, and 2,3-bifunctionalized quinoline derivatives without requiring protecting group strategies [3].

Medicinal Chemistry Building Block Orthogonal Reactivity

Differential Commercial Availability: Supply Reliability Metrics

Among 2-chloroquinoline-3-substituted analogs, 2-(2-chloroquinolin-3-yl)acetonitrile demonstrates superior commercial availability with active stock maintained by multiple independent suppliers including Fluorochem (UK), Enamine (EU), MolCore (CN), and Leyan (CN) as of 2025–2026 . In contrast, the direct structural comparator 2-chloroquinoline-3-carbonitrile (CAS 95104-21-5) is listed as discontinued by multiple vendors including CymitQuimica, with limited active sourcing options . Another key analog, 2-(quinolin-3-yl)acetonitrile (CAS 21863-57-0, lacking the 2-chloro substituent), is primarily available through specialized chemical databases rather than mainstream building block catalogs, indicating lower commercial priority . The target compound is supplied at purities of 95–98%, with batch sizes ranging from 250 mg to 5 g across vendors, suitable for both exploratory chemistry (250 mg–1 g) and scale-up (≥5 g) applications .

Procurement Supply Chain Building Block Availability

Antimicrobial Scaffold Potential: Class-Level Activity of 2-Chloroquinoline Derivatives

Compounds derived from the 2-chloroquinoline scaffold demonstrate quantifiable antimicrobial activity in standardized assays, establishing this core as a validated starting point for antibiotic development. 2-Chloroquinoline-3-carbaldehyde-derived diamide compounds synthesized via Ugi reaction exhibited moderate to good antibacterial and antifungal activity against standard microbial strains [1]. The structural motif is further validated by 2-chloroquinoline-3-carboxylic acid-derived compounds, among which specific derivatives (designated 2d, 2n, 2p, 4a, 4c, and 4e) displayed moderate to good antimicrobial activity in standardized screening assays [2]. A series of 2-chloroquinoline-3-carbaldehydes and their corresponding (2-chloroquinolin-3-yl)-methanols were systematically tested against four dermatophyte species (Trichophyton species) in antidermatophytic assays, confirming the antifungal potential of this substitution pattern [3]. As a building block with both the 2-chloro and 3-acetonitrile functionalities intact, 2-(2-chloroquinolin-3-yl)acetonitrile provides direct synthetic access to this validated pharmacophore space without requiring de novo construction of the quinoline core.

Antibacterial Antifungal Medicinal Chemistry

Kinase Inhibitor Scaffold Access: Class-Level Evidence in Oncology Applications

Quinoline-3-carbonitrile and quinoline-3-acetonitrile scaffolds are established core structures in kinase inhibitor development programs with documented nanomolar potency. Patent literature demonstrates that alkylnitrile quinoline derivatives exhibit affinity for NK-3 receptors with IC50 values below 1 μM, and many compounds within this structural class achieve IC50 values below 100 nM in functional activity assays [1]. QSAR studies on alkene-3-quinolinecarbonitriles acting as Src kinase inhibitors established robust predictive models with cross-validated q² values of 0.748 (CoMFA) and 0.731 (CoMSIA), and external predictive R²_pred values of 0.818 and 0.892, respectively, confirming the validity of the quinoline-3-carbonitrile pharmacophore for kinase inhibition [2]. 2-Chloroquinoline derivatives specifically have been claimed as tyrosine kinase inhibitors in multiple patent filings, with the 2-chloro substituent contributing to binding affinity through halogen bonding interactions with the kinase hinge region [3]. 2-(2-Chloroquinolin-3-yl)acetonitrile combines both validated pharmacophoric elements—the 2-chloro substituent for halogen bonding and the 3-acetonitrile moiety as a versatile synthetic handle and potential hydrogen bond acceptor—within a single building block.

Kinase Inhibitor Oncology Tyrosine Kinase

Optimal Research and Industrial Application Scenarios for 2-(2-Chloroquinolin-3-yl)acetonitrile (CAS 40041-79-0)


Medicinal Chemistry: Sequential Derivatization for Kinase Inhibitor Library Synthesis

Utilize 2-(2-chloroquinolin-3-yl)acetonitrile as a dual-handle scaffold for parallel library synthesis in kinase inhibitor programs. The orthogonal reactivity enables nucleophilic aromatic substitution at C2 with diverse amines (yields: 63–97%) while preserving the acetonitrile group for subsequent transformations—reduction to aminomethyl for amine-based diversity, hydrolysis to carboxylic acid for amide coupling, or tetrazole formation via cycloaddition [1]. This protection-free sequential functionalization reduces synthetic steps by 1–2 cycles compared to 2-chloroquinoline-3-carbaldehyde-based routes, which require aldehyde protection prior to C2 substitution [2]. The scaffold maps directly to validated quinoline-3-carbonitrile kinase pharmacophores with QSAR-confirmed predictive power (CoMFA q² = 0.748, R² = 0.972; CoMSIA q² = 0.731, R² = 0.987) and patent-precedented activity in the <100 nM range for optimized derivatives [3].

Antimicrobial Drug Discovery: Direct Entry to Validated 2-Chloroquinoline Pharmacophore Space

Employ 2-(2-chloroquinolin-3-yl)acetonitrile as the core building block for synthesizing novel antimicrobial agents targeting resistant bacterial and fungal strains. The 2-chloroquinoline scaffold has demonstrated class-level antimicrobial activity, with diamide derivatives synthesized from 2-chloroquinoline-3-carbaldehyde showing moderate to good antibacterial and antifungal efficacy [1]. Specific derivatives (2d, 2n, 2p, 4a, 4c, 4e) within the 2-chloroquinoline-3-carboxylic acid series exhibited reproducible antimicrobial activity in standardized screening assays [2]. The target compound's acetonitrile group can be hydrolyzed to the corresponding carboxylic acid or reduced to the amine, providing direct access to both validated sub-series without requiring protection strategies, while maintaining the 2-chloro substituent essential for activity [3].

Fused Heterocycle Synthesis: Access to PyranoTacrines and Camptothecin Analogs

Apply 2-(2-chloroquinolin-3-yl)acetonitrile as a precursor to biologically active fused quinoline systems. The nitrile group at the 3-position enables cycloaddition and cyclocondensation reactions to construct fused pyrano, pyrrolo, and tetrazolo quinoline scaffolds with documented biological activities [1]. 2-Chloroquinolin-3-yl substituted pyranotacrines have been synthesized and evaluated as multipotent tacrine analogues for Alzheimer's disease therapy, demonstrating the viability of this scaffold for CNS drug discovery [2]. Additionally, 1-((2-chloroquinolin-3-yl)-methyl)-pyridin-2(1H)-one synthesized from related precursors has been designed as an advanced intermediate toward camptothecin analogues, with X-ray crystallography confirming the three-dimensional structural features that enable π-π stacking and hydrogen bonding interactions essential for biological target engagement [3].

Procurement Risk Mitigation: Multi-Vendor Sourcing Strategy for Long-Term Research Programs

Integrate 2-(2-chloroquinolin-3-yl)acetonitrile into research supply chains where supply continuity and vendor redundancy are critical requirements. The compound maintains active inventory at 4+ independent suppliers (Fluorochem, Enamine, MolCore, Leyan) with documented in-stock status and purity specifications of 95–98% as of 2025–2026 [1]. This contrasts favorably with comparator 2-chloroquinoline-3-carbonitrile (CAS 95104-21-5), which carries discontinued status at multiple vendors, and 2-(quinolin-3-yl)acetonitrile (CAS 21863-57-0), which lacks mainstream commercial distribution [2]. Pack sizes ranging from 250 mg to 5 g support both initial exploratory chemistry and subsequent scale-up, while multi-vendor sourcing eliminates single-supplier dependency risks for multi-year medicinal chemistry campaigns [3].

Quote Request

Request a Quote for 2-(2-Chloroquinolin-3-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.